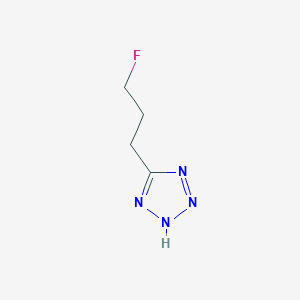

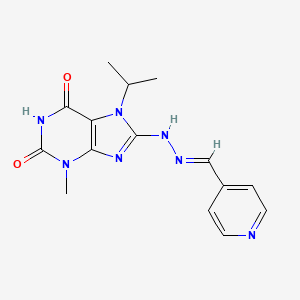

![molecular formula C24H17F2N3O B2369668 8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-63-5](/img/structure/B2369668.png)

8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines. It has been found to possess potential therapeutic properties and has been extensively studied for its pharmacological effects.

Aplicaciones Científicas De Investigación

Fluorophores and Photophysical Properties

Quinoline derivatives are known for their efficient fluorophore characteristics, widely utilized in studying biological systems due to their fused aromatic systems containing heteroatoms. These compounds are of interest for their potential as sensitive and selective compounds in biochemical and medical applications (Aleksanyan & Hambardzumyan, 2013). Additionally, the influence of fluorine substitution on photophysical and electrochemical properties has been studied, showing that such modifications can impact fluorescence quantum efficiency and the molecule's basicity, making them suitable for luminescence applications (Szlachcic & Uchacz, 2018).

Anticancer and Antitubercular Activity

There is interest in quinoline derivatives for their antitubercular properties. A study involving hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole showed significant antitubercular activity, highlighting the therapeutic potential of such compounds (Kantevari et al., 2011). Furthermore, the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor hints at the versatility of this chemical scaffold in targeting different biological pathways (Kasiotis et al., 2006).

Antibacterial Activity

Quinoline derivatives have also been explored for their antibacterial efficacy. A study synthesized and evaluated the antibacterial activity of fluoroquinolone-like 2,4- and 1,3-diones, demonstrating their potential as dual-targeting agents against bacterial infections, including strains resistant to traditional fluoroquinolones (Oppegard et al., 2010). This research underscores the critical role of structural modifications in enhancing the antibacterial properties of quinoline derivatives.

DNA/RNA Binding Properties

The interaction of quinoline derivatives with DNA/RNA is a crucial aspect of their biological activity. Compounds with the quinoline structure have been shown to bind to DNA/RNA, influencing their function and demonstrating the potential of these molecules in therapeutic applications, such as anticancer treatments (Meščić Macan et al., 2019).

Propiedades

IUPAC Name |

8-fluoro-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2N3O/c1-30-19-4-2-3-15(11-19)13-29-14-21-23(16-5-7-17(25)8-6-16)27-28-24(21)20-12-18(26)9-10-22(20)29/h2-12,14H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEOPGKJMLTDJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5Z)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2369586.png)

![methyl 3-{2-[2-oxo-2-(4-toluidino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2369589.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B2369592.png)

![methyl 4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2369594.png)

![1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2369596.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2369599.png)

![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369603.png)

![1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2369605.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide](/img/structure/B2369606.png)